3-Chloro-2-fluorobenzaldehyde

Physical property Automated synthesis Liquid handling

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) is a halogenated benzaldehyde derivative with molecular formula C₇H₄ClFO and molecular weight 158.56 g·mol⁻¹. It exists as a clear to pale yellow liquid at room temperature (melting point 26–27 °C), with a boiling point of 214 °C (lit.), density of 1.35 g·mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.545.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 85070-48-0
Cat. No. B104339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorobenzaldehyde
CAS85070-48-0
Synonyms2-Fluoro-3-chlorobenzaldehyde
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C=O
InChIInChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
InChIKeyYAOZCMANASAVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0): A Dual-Halogenated Benzaldehyde Building Block with Ortho-Fluoro/Meta-Chloro Substitution for Regioselective Synthesis


3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) is a halogenated benzaldehyde derivative with molecular formula C₇H₄ClFO and molecular weight 158.56 g·mol⁻¹ [1]. It exists as a clear to pale yellow liquid at room temperature (melting point 26–27 °C), with a boiling point of 214 °C (lit.), density of 1.35 g·mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.545 . The compound bears a fluorine atom at the ortho (C2) position and a chlorine atom at the meta (C3) position relative to the aldehyde group, creating a distinctive electronic environment that governs its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries . Its calculated logP of 2.29 indicates moderate lipophilicity .

Why 3-Chloro-2-fluorobenzaldehyde Cannot Be Replaced by Generic Halogenated Benzaldehydes in Regioselective Synthesis


Positional isomerism among chloro-fluorobenzaldehydes is not a minor structural nuance—it dictates physical state, electronic distribution, and the site selectivity of subsequent transformations. The ortho-fluoro/meta-chloro substitution pattern of 3-chloro-2-fluorobenzaldehyde positions the most electronegative halogen adjacent to the electron-withdrawing aldehyde, creating a uniquely activated site for nucleophilic aromatic substitution (SNAr) that is absent in regioisomers such as 2-chloro-6-fluorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde [1]. Mono-halogenated analogs—2-fluorobenzaldehyde or 3-chlorobenzaldehyde—lack the dual-halogen electronic tuning and the orthogonal leaving-group hierarchy (F > Cl in SNAr) that enables sequential, chemoselective functionalization . Furthermore, the compound's liquid physical state at ambient temperature (mp 26–27 °C) contrasts sharply with solid regioisomers (e.g., 4-chloro-2-fluorobenzaldehyde, mp 58–61 °C), directly impacting compatibility with automated high-throughput synthesis platforms . These factors render simple analog substitution scientifically unjustified without re-optimization of the entire synthetic route.

Quantitative Differentiation Evidence for 3-Chloro-2-fluorobenzaldehyde vs. Closest Analogs: A Procurement-Relevant Comparison


Physical State at Ambient Temperature: Liquid vs. Solid Handling Compatibility in Automated Synthesis

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) is a liquid at standard laboratory temperature (melting point 26–27 °C), whereas its closest regioisomers—2-chloro-6-fluorobenzaldehyde (CAS 387-45-1, mp 32–39 °C) and 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8, mp 58–61 °C)—are crystalline solids at ambient conditions . This liquid physical form eliminates the need for pre-weighing dissolution steps and enables direct use in automated liquid dispensing systems, reducing preparation time and minimizing solvent incompatibility risks in parallel synthesis workflows.

Physical property Automated synthesis Liquid handling Procurement specification

Lipophilicity (LogP) Differentiation from Mono-Halogenated Benzaldehyde Analogs

The calculated logP of 3-chloro-2-fluorobenzaldehyde is 2.29 (Molbase) / 2.51 (ACD/Lab, ChemSpider), reflecting the additive lipophilic contributions of both chlorine and fluorine substituents . In contrast, the mono-fluorinated analog 2-fluorobenzaldehyde (CAS 446-52-6) has a logP of 1.64—a difference of approximately 0.65–0.87 log units, corresponding to a ~4.5–7.4× higher octanol/water partition coefficient for the dual-halogenated compound . The mono-chlorinated analog 3-chlorobenzaldehyde has a logP of approximately 2.0 (estimated). This increased lipophilicity is relevant when the benzaldehyde is incorporated as a terminal fragment in drug-like molecules, where logP values in the 2–3 range are often associated with improved membrane permeability.

Lipophilicity LogP Drug-likeness Partition coefficient ADME prediction

Regiochemical SNAr Reactivity: Ortho-Fluorine Activation by Aldehyde for Chemoselective Functionalization

In SNAr reactions, the leaving-group aptitude follows the established order F > Cl ≈ Br > I, with the aldehyde group acting as a strong electron-withdrawing activator at the ortho and para positions [1]. In 3-chloro-2-fluorobenzaldehyde, the fluorine atom at C2 is positioned ortho to the aldehyde, rendering it significantly more reactive toward nucleophilic displacement than the meta-chloro at C3. This creates a predictable, chemoselective hierarchy: the ortho-fluorine can be substituted under mild SNAr conditions while the meta-chlorine remains intact, enabling sequential orthogonal functionalization not possible with regioisomers such as 2-chloro-6-fluorobenzaldehyde (where both halogens are ortho/para to aldehyde) or 4-chloro-2-fluorobenzaldehyde (different activation pattern) . Computational DFT studies confirm that the ortho-fluorine substituent stabilizes the Meisenheimer intermediate through negative charge delocalization, lowering the activation barrier for nucleophilic attack at C2 .

Nucleophilic aromatic substitution SNAr Regioselectivity Leaving-group hierarchy Chemoselective synthesis

Scalable Synthesis with High Yield: TEMPO-Catalyzed Oxidation Route Achieving 91% Yield at 97.5% Purity

A documented preparative-scale synthesis of 3-chloro-2-fluorobenzaldehyde via TEMPO-catalyzed NaOCl oxidation of (3-chloro-2-fluorophenyl)methanol delivers 46.1 g of product with 97.5% purity and 91% isolated yield . This oxidation step is the final stage of a four-step sequence (fluorination → hydrolysis → reduction → oxidation) patented in CN104529729A, which starts from inexpensive 2,3-dichlorobenzonitrile [1]. The overall patent reports that the fluorination step achieves up to 90% yield of the nitrile intermediate at 210 °C, and the subsequent hydrolysis–reduction–oxidation sequence proceeds with high efficiency [1]. In contrast, alternative routes to regioisomeric chloro-fluorobenzaldehydes via direct halex fluorination of dichlorobenzaldehydes typically give yields in the 41–75% range with challenging purification of by-products, as documented in US Patent 6,127,581 [2].

Synthesis efficiency Process chemistry Oxidation Yield optimization Industrial scalability

Validated Intermediate in MDM2-p53 Inhibitor Synthesis: Patent-Documented Use with Quantitative Step Yield

Patent CN102548963A (Hoffmann-La Roche) explicitly employs 3-chloro-2-fluorobenzaldehyde as the key building block for constructing N-substituted-pyrrolidine MDM2-p53 protein–protein interaction inhibitors [1]. In the documented procedure (Embodiment 1a), 3-chloro-2-fluorobenzaldehyde (1.59 g, 10.0 mmol) was condensed with methylamine to give the corresponding imine intermediate in quantitative yield (1.72 g, 100%), requiring no further purification before the next synthetic step [1]. The same patent also used 3-chlorobenzaldehyde (mono-chlorinated, no fluorine; Embodiment 1b) and 4-chloro-2-fluorobenzaldehyde (regioisomer; Embodiment 1c, 97% yield) as comparators, indicating that the 3-chloro-2-fluoro substitution pattern was specifically selected for incorporation into the inhibitor scaffold [1]. Additionally, the compound is documented as an intermediate for flavonoid-derived selective neuromedin U2 receptor agonists (anti-obesity) and for the triazole fungicide flusilazole, underscoring its cross-sector utility [2].

MDM2-p53 Cancer therapeutics Antitumor agents Medicinal chemistry Patent-validated intermediate

Density and Refractive Index as Quality Control Discriminators for Isomer Identity Verification

The density (1.35 g·mL⁻¹ at 25 °C) and refractive index (n²⁰/D 1.545) of 3-chloro-2-fluorobenzaldehyde provide a rapid, non-destructive QC fingerprint to distinguish it from closely related regioisomers upon receipt [1]. 2-Chloro-6-fluorobenzaldehyde has a reported density of 1.331–1.352 g·mL⁻¹ and a significantly different refractive index of approximately 1.559–1.560 [2]. 3-Chlorobenzaldehyde (mono-chloro, no fluorine) has a density of 1.241 g·mL⁻¹ and refractive index of 1.563–1.565 . These orthogonal physical constants—density differing by 0.11 g·mL⁻¹ from the mono-chloro analog and refractive index differing by ~0.015 from the 2-chloro-6-fluoro isomer—enable unambiguous identity confirmation using standard laboratory instrumentation (refractometer, pycnometer) without requiring full spectroscopic analysis.

Quality control Identity testing Refractive index Density Isomer discrimination

Optimal Application Scenarios for 3-Chloro-2-fluorobenzaldehyde Based on Quantitative Differentiation Evidence


MDM2-p53 Protein–Protein Interaction Inhibitor Synthesis for Oncology Drug Discovery

3-Chloro-2-fluorobenzaldehyde is the documented aldehyde building block in Hoffmann-La Roche's patented MDM2-p53 inhibitor program (CN102548963A), where it was condensed with methylamine in quantitative yield (100%) to generate the key imine intermediate [1]. Its ortho-fluoro substituent provides a synthetic handle for further diversification via SNAr or cross-coupling, while the meta-chloro modulates electronic properties of the final pyrrolidine-2-carboxamide scaffold. The liquid physical state facilitates automated parallel synthesis of inhibitor libraries. This application is validated by patent precedent and should be prioritized when the synthetic objective is construction of halogenated N-substituted-pyrrolidine antitumor candidates.

Sequential Orthogonal Functionalization via SNAr Followed by Cross-Coupling for Biaryl Synthesis

The ortho-fluoro/meta-chloro substitution pattern enables a two-step chemoselective diversification strategy: (i) SNAr displacement of the activated ortho-fluorine with amines, alkoxides, or azide nucleophiles under mild conditions, leveraging the established F > Cl leaving-group hierarchy and aldehyde ortho-activation [1]; (ii) subsequent Suzuki-Miyaura or related cross-coupling at the retained meta-chloro position using palladium catalysis . This sequential protocol cannot be replicated with regioisomers where both halogens compete (2-chloro-6-fluorobenzaldehyde) or with mono-halogenated benzaldehydes that lack a second reactive site. The high synthesis yield (91%) and purity (97.5%) of the starting aldehyde ensure efficient downstream processing.

Agrochemical Intermediate for Triazole Fungicide Synthesis (Flusilazole Route)

3-Chloro-2-fluorobenzaldehyde serves as a key intermediate in the industrial synthesis of flusilazole, a triazole fungicide used globally for crop protection [1]. The dual-halogen substitution pattern contributes to the target fungicide's binding affinity for fungal CYP51 (lanosterol 14α-demethylase). The scalable TEMPO/NaOCl oxidation route (91% yield at multi-gram scale) and the compound's liquid physical form support cost-effective agrochemical manufacturing processes. Procurement for this application should specify ≥97% purity to meet the quality requirements of downstream triazole formation.

Neuromedin U2 Receptor Agonist Development for Metabolic Disease Research

This aldehyde is a documented precursor for flavonoid derivatives acting as selective neuromedin U2 receptor agonists, a target being explored for obesity and metabolic syndrome treatment [1]. The intermediate logP (2.29) of the benzaldehyde fragment contributes favorably to the drug-likeness of the final flavonoid conjugates by balancing aqueous solubility with membrane permeability. Researchers pursuing G-protein-coupled receptor (GPCR) modulator synthesis should consider this building block when fluorine substitution at the flavonoid A-ring is desired to block metabolic oxidation and modulate receptor subtype selectivity.

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